molecular formula C7H10ClNO2S2 B13599131 (2-Isopropylthiazol-5-yl)methanesulfonyl chloride

(2-Isopropylthiazol-5-yl)methanesulfonyl chloride

Cat. No.: B13599131
M. Wt: 239.7 g/mol
InChI Key: XBYMXEJQKPXLLN-UHFFFAOYSA-N
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Description

(2-Isopropylthiazol-5-yl)methanesulfonyl chloride is a sulfonyl chloride derivative containing a thiazole ring substituted with an isopropyl group at the 2-position. The thiazole moiety is a five-membered heterocyclic ring with sulfur and nitrogen atoms, conferring unique electronic and steric properties. The methanesulfonyl chloride group (–SO₂Cl) is highly reactive, enabling applications in organic synthesis, particularly as an activating agent for nucleophilic substitutions or cross-coupling reactions.

Properties

IUPAC Name

(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2S2/c1-5(2)7-9-3-6(12-7)4-13(8,10)11/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYMXEJQKPXLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is distinguished from simpler sulfonyl chlorides, such as methanesulfonyl chloride (CH₃SO₂Cl), by the presence of the 2-isopropylthiazole substituent. Key comparisons include:

Methanesulfonyl Chloride
  • Structure : A simple aliphatic sulfonyl chloride.
  • Reactivity : Highly reactive due to the electrophilic sulfur center; prone to hydrolysis in the presence of moisture .
  • Applications : Widely used as a reagent for introducing mesyl (–SO₂CH₃) groups or activating hydroxyl groups in organic synthesis.
  • Toxicity : Classified as acutely toxic (oral, dermal, inhalation), corrosive to skin/eyes, and hazardous to aquatic life .
(2-Isopropylthiazol-5-yl)methanesulfonyl Chloride
  • Reactivity : The thiazole ring may stabilize intermediates via resonance, while the isopropyl group could slow hydrolysis compared to methanesulfonyl chloride.
  • Applications : Likely specialized in synthesizing thiazole-containing bioactive molecules (e.g., antivirals, kinase inhibitors), as seen in related compounds .
  • Toxicity : Data unavailable, but structural analogs suggest possible organ-specific toxicity due to thiazole metabolism.

Comparison with Other Thiazole Sulfonyl Chlorides

Examples include 2-methylthiazol-5-ylmethanesulfonyl chloride and 2-ethylthiazol-5-ylmethanesulfonyl chloride :

Compound Molecular Formula Key Features Reactivity Insights Toxicity Profile (Inferred)
Methanesulfonyl chloride CH₃SO₂Cl Simple aliphatic structure; high reactivity and corrosivity Rapid hydrolysis; moisture-sensitive Acute toxicity (H301, H311, H330)
(2-Isopropylthiazol-5-yl)methanesulfonyl chloride C₇H₁₀ClNO₂S₂ Steric hindrance from isopropyl group; aromatic stabilization Moderate hydrolysis resistance Limited data; possible organotoxicity
2-Methylthiazol-5-ylmethanesulfonyl chloride C₅H₆ClNO₂S₂ Smaller substituent; lower steric hindrance Faster reactivity than isopropyl analog Likely similar to methanesulfonyl chloride

Key Research Findings

Reactivity : Methanesulfonyl chloride’s electrophilicity is well-documented, but the thiazole derivative’s reactivity may be modulated by the electron-withdrawing thiazole ring, enhancing stability in polar solvents .

Synthetic Utility : Thiazole sulfonyl chlorides are pivotal in constructing complex molecules, such as the compound in , which integrates a thiazole-methylureido pharmacophore .

Toxicity: Methanesulfonyl chloride requires stringent handling (e.g., corrosion-resistant containers, PPE) due to acute toxicity .

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